molecular formula C10H9NO2 B14587140 2(3H)-Oxazolone, 3-methyl-5-phenyl- CAS No. 61416-47-5

2(3H)-Oxazolone, 3-methyl-5-phenyl-

Cat. No.: B14587140
CAS No.: 61416-47-5
M. Wt: 175.18 g/mol
InChI Key: YOWZZKVQOWRRKP-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 3-methyl-5-phenyl- is a heterocyclic organic compound that features an oxazolone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 3-methyl-5-phenyl- typically involves the reaction of phenyl isocyanate with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Oxazolone, 3-methyl-5-phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 3-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolone derivatives, which can have different functional groups attached to the oxazolone ring .

Scientific Research Applications

2(3H)-Oxazolone, 3-methyl-5-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Oxazolone, 3-methyl-5-phenyl- is unique due to its specific ring structure and the presence of both methyl and phenyl substituents.

Properties

CAS No.

61416-47-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3-oxazol-2-one

InChI

InChI=1S/C10H9NO2/c1-11-7-9(13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

YOWZZKVQOWRRKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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